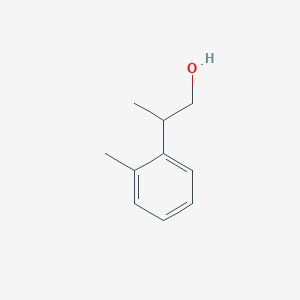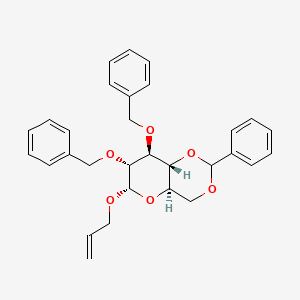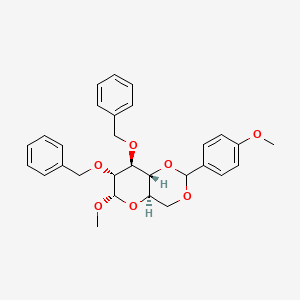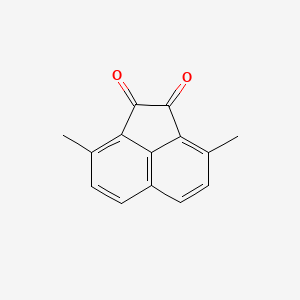
3,8-Dimethylacenaphthenequinone
Übersicht
Beschreibung
3,8-Dimethylacenaphthenequinone (3,8-DMAPQ) is an organic compound belonging to the acenaphthenequinone family of compounds. It is a yellow-orange crystalline solid with a melting point of 121°C and a boiling point of 308°C. 3,8-DMAPQ is insoluble in water and soluble in ethanol, acetone, ethyl acetate, and other organic solvents. It is a widely used reagent in organic synthesis and has been used in the synthesis of a variety of organic compounds, including drugs, dyes, and other materials.
Wissenschaftliche Forschungsanwendungen
Organic Semiconductor Building Blocks
3,8-Dimethylacenaphthenequinone is used in the field of Materials Science as a building block for Organic Semiconductors . Organic semiconductors are used in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Small Molecule Semiconductor Building Blocks
This compound is also used as a building block for Small Molecule Semiconductors . Small molecule semiconductors are used in electronic devices such as thin-film transistors and solar cells.
Fluorinated Corannulenes Preparation
3,8-Dimethylacenaphthenequinone serves as a useful intermediate in the preparation of fluorinated corannulenes . Fluorinated corannulenes have potential applications in materials science and medicinal chemistry due to their unique electronic properties and biological activity.
Trifluoromethylated Corannulenes Preparation
Similarly, this compound is used in the synthesis of trifluoromethylated corannulenes . Trifluoromethylated compounds are of great interest in the field of medicinal chemistry due to their ability to modulate the physical, chemical, and biological properties of molecules.
Chemical Industry
In the chemical industry , 3,8-Dimethylacenaphthenequinone is used as a raw material for the synthesis of various other chemical compounds .
Research and Development
3,8-Dimethylacenaphthenequinone is used in research and development laboratories for the synthesis of new compounds and the development of new reactions .
Wirkmechanismus
Target of Action
It is known to be a useful intermediate in the preparation of fluorinated and trifluoromethylated corannulenes .
Mode of Action
The mode of action of 3,8-Dimethylacenaphthenequinone involves a series of chemical reactions. For instance, it undergoes an aldol condensation with 3-pentanone under basic conditions . This reaction is part of a larger process that transforms planar polyarenes into curved fused-ring systems .
Biochemical Pathways
The transformation of planar aromatic molecules into π-extended non-planar structures is a challenging task. This process requires the natural trigonal planar geometry of the sp²-hybridised carbon atoms to become non-planar . The angle strain associated with this pyramidalization needs to be overcome in any viable synthesis . This necessitates the application of either high-energy reaction conditions or high-energy precursors .
Pharmacokinetics
Its physical properties such as melting point (2060 to 2100 °C) and predicted boiling point (4082±350 °C) and density (1310±006 g/cm³) have been reported .
Result of Action
The result of the action of 3,8-Dimethylacenaphthenequinone is the successful transformation of a planar polyarene into a curved geometry by creating new C-C bonds along the rim of the molecular structure . This is illustrated in a 20-minute synthesis of corannulene, a fragment of fullerene C60, in 66% yield through ball milling of planar tetrabromomethylfluoranthene precursor under ambient conditions .
Action Environment
The action of 3,8-Dimethylacenaphthenequinone is influenced by the environment in which the reactions take place. For instance, mechanochemical forces can successfully transform a planar polyarene into a curved geometry without requiring inert conditions or organic solvents . This method provides better yields within shorter reaction times and opens up a new reaction space for inducing curvature at a molecular level .
Eigenschaften
IUPAC Name |
3,8-dimethylacenaphthylene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-7-3-5-9-6-4-8(2)11-12(9)10(7)13(15)14(11)16/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVJXPYFESLYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=C1)C=CC(=C3C(=O)C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dimethylacenaphthenequinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



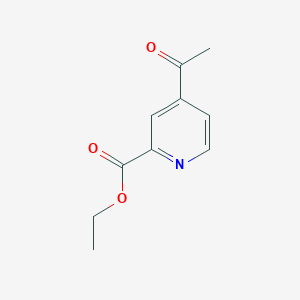
![quercetin 3-O-[2-O-(6-O-E-feruloyl)-beta-D-glucopyranosyl]-beta-D-galactopyranoside](/img/structure/B1640401.png)


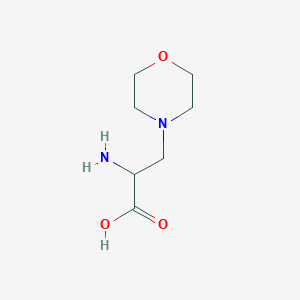
![Tris[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl] phosphine](/img/structure/B1640415.png)

![(2R,3S)-2-[tert-butoxycarbonyl-(methyl)-amino]-3-hydroxy-butanoic acid](/img/structure/B1640418.png)
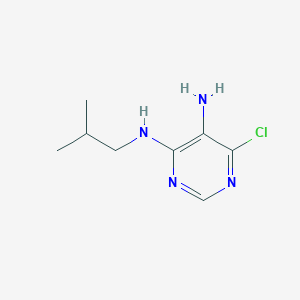
![6,7-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B1640429.png)

